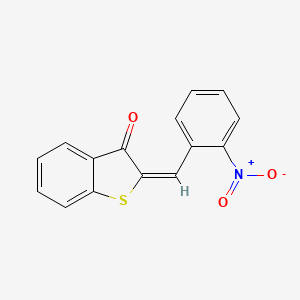

![molecular formula C21H18N6O2 B5509436 2-{2-氧代-2-[4-(2-吡啶基)-1,4,6,7-四氢-5H-咪唑并[4,5-c]吡啶-5-基]乙基}-1(2H)-酞嗪酮](/img/structure/B5509436.png)

2-{2-氧代-2-[4-(2-吡啶基)-1,4,6,7-四氢-5H-咪唑并[4,5-c]吡啶-5-基]乙基}-1(2H)-酞嗪酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related phthalazinone compounds involves strategic incorporation of functional groups that significantly influence their biological activities. For instance, the synthesis and pharmacological evaluation of 2-[2-(1-imidazolyl)ethyl]-4-(3-pyridyl)-1(2H)-phthalazinones have shown that the phenyl moiety of the phthalazinone skeleton plays a crucial role in modulating activities such as thromboxane A2 synthetase inhibition and bronchodilation (Yamaguchi et al., 1994). Similarly, the synthesis of imidazo[1,2-a]pyridine derivatives under microwave irradiation has been reported, indicating a convenient approach to complex heterocyclic structures (Tu et al., 2007).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives reveals a complex heterocyclic system that is crucial for their biological activities. Studies have demonstrated the importance of specific substituents on the phthalazinone ring, influencing the compound's efficacy and specificity (Yamaguchi et al., 1994). The structural analysis often involves spectroscopic methods to confirm the presence of desired functional groups and the overall molecular architecture.

Chemical Reactions and Properties

Phthalazinone derivatives participate in a variety of chemical reactions, reflecting their reactive nature and versatility. The formation of N-Mannich bases from 1(2H)-phthalazinones and secondary amines, followed by subsequent reactions leading to cyanoethylated products, exemplifies the diverse reactivity of these compounds (Mustafa et al., 1964). These chemical transformations are pivotal for tailoring the compounds' properties for specific applications.

科学研究应用

合成和化学性质

这种化合物属于一类通过多种方法合成的化学物质,展示了这些化合物所具有的多种化学反应和性质。例如,通过三组分多米诺反应合成咪唑并[1,2-a]吡啶,该反应涉及在微波辐射下乙基 2-(3-氧代-3-芳基丙烷硫酰胺)乙酸酯、芳香醛和丙二腈,展示了该化合物的合成可及性和增强其特定应用性质的改性潜力 (Li 等,2013)。

潜在治疗应用

虽然没有具体讨论“2-{2-氧代-2-[4-(2-吡啶基)-1,4,6,7-四氢-5H-咪唑并[4,5-c]吡啶-5-基]乙基}-1(2H)-酞嗪酮”的直接治疗应用,但已针对相关化合物研究了其潜在药用性质。例如,已合成并评估了咪唑并[1,2-a]吡啶衍生物的抗溃疡潜力,展示了该化学类别的更广泛治疗相关性 (Starrett 等,1989)。

化学反应和衍生物

该化合物的结构允许进行各种化学反应,从而合成新型衍生物,扩展了其在科学研究中的适用性。将相关化合物转化为多种衍生物,如吡啶、嘧啶酮和恶嗪酮,突出了该化合物的多功能性和创造具有独特性质和应用的新分子的潜力 (Amr 等,2007)。

属性

IUPAC Name |

2-[2-oxo-2-(4-pyridin-2-yl-1,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O2/c28-18(12-27-21(29)15-6-2-1-5-14(15)11-25-27)26-10-8-16-19(24-13-23-16)20(26)17-7-3-4-9-22-17/h1-7,9,11,13,20H,8,10,12H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKHUXBVFTVCKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(C2=C1NC=N2)C3=CC=CC=N3)C(=O)CN4C(=O)C5=CC=CC=C5C=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[4-(2-naphthoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5509359.png)

![9-[4-(difluoromethoxy)benzyl]-2-(2-hydroxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509367.png)

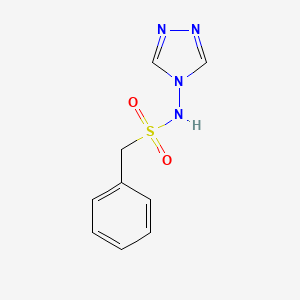

![4-[(4-ethyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5509387.png)

![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![1-{4-[(2-phenyl-4-quinazolinyl)amino]phenyl}ethanone](/img/structure/B5509423.png)

![1-(2-{1-[(3-isopropyl-5-isoxazolyl)carbonyl]-2-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B5509437.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![3,4,7-trimethyl-2-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-1H-indole](/img/structure/B5509454.png)

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)

![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)

![8-[3-(benzylthio)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5509467.png)